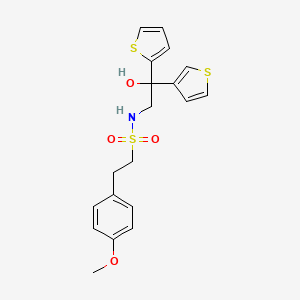
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H21NO4S3 and its molecular weight is 423.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound of interest due to its unique structural features, including multiple thiophene moieties and a sulfonamide group. These characteristics suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Thiophene Rings: Known for their stability and electronic properties, which may enhance biological interactions.
- Hydroxy Group: Potential for hydrogen bonding, increasing solubility and reactivity.
- Sulfonamide Group: Often associated with antimicrobial and anti-inflammatory activities.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
-
Antimicrobial Activity:
- Compounds with similar thiophene structures have demonstrated antimicrobial properties. The presence of the sulfonamide group may contribute to this effect by inhibiting bacterial enzyme functions.
-
Anti-inflammatory Properties:
- Thiophene derivatives are frequently explored for their anti-inflammatory potential. The compound's ability to modulate inflammatory pathways could be significant in treating conditions like arthritis or chronic inflammation.
-
Anticancer Effects:
- Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The dual thiophene structure could facilitate interactions with cancer-related targets, enhancing efficacy.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of thiophene derivatives against various bacterial strains, noting that compounds with sulfonamide functionalities exhibited significant inhibition of growth, suggesting a similar potential for this compound . -
Anti-inflammatory Mechanism:
In vitro assays demonstrated that thiophene-based compounds could reduce pro-inflammatory cytokine levels in macrophages, indicating a mechanism through which this compound might exert anti-inflammatory effects . -
Anticancer Activity:
A comparative analysis highlighted that derivatives with multiple thiophene rings showed enhanced cytotoxicity against breast cancer cell lines, suggesting that this compound could similarly affect cancer cell viability .
Data Tables
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific proteins or enzymes involved in inflammation and cell proliferation pathways. Molecular docking studies are recommended to explore these interactions further.
特性
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S3/c1-24-17-6-4-15(5-7-17)9-12-27(22,23)20-14-19(21,16-8-11-25-13-16)18-3-2-10-26-18/h2-8,10-11,13,20-21H,9,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWGRQYEXOISHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














